5-chloro-2-(2,2-difluoroethoxy)pyridin-3-amine
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Overview
Description
5-chloro-2-(2,2-difluoroethoxy)pyridin-3-amine is a chemical compound with the molecular formula C7H7ClF2N2O and a molecular weight of 208.59 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 5-position, an amine group at the 3-position, and a 2,2-difluoroethoxy group at the 2-position . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-chloro-2-(2,2-difluoroethoxy)pyridin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-chloro-2-hydroxypyridine.
Etherification: The hydroxyl group at the 2-position is then etherified with 2,2-difluoroethanol under basic conditions to form 5-chloro-2-(2,2-difluoroethoxy)pyridine.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
5-chloro-2-(2,2-difluoroethoxy)pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
5-chloro-2-(2,2-difluoroethoxy)pyridin-3-amine is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-(2,2-difluoroethoxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in biological pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-chloro-2-(2,2-difluoroethoxy)pyridin-3-amine can be compared with other similar compounds, such as:
5-chloro-2-(2,2-difluoroethoxy)pyridine: This compound lacks the amine group at the 3-position, making it less versatile in certain chemical reactions.
2-(2,2-difluoroethoxy)pyridin-3-amine: This compound lacks the chlorine atom at the 5-position, which may affect its reactivity and applications.
The presence of both the chlorine atom and the amine group in this compound makes it unique and valuable for specific research and industrial applications.
Properties
CAS No. |
1558390-68-3 |
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Molecular Formula |
C7H7ClF2N2O |
Molecular Weight |
208.59 g/mol |
IUPAC Name |
5-chloro-2-(2,2-difluoroethoxy)pyridin-3-amine |
InChI |
InChI=1S/C7H7ClF2N2O/c8-4-1-5(11)7(12-2-4)13-3-6(9)10/h1-2,6H,3,11H2 |
InChI Key |
IDUVFYUCALQEML-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1N)OCC(F)F)Cl |
Purity |
95 |
Origin of Product |
United States |
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